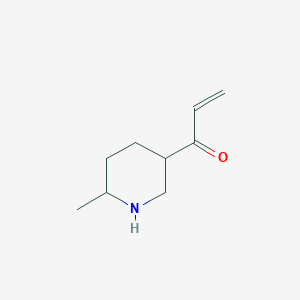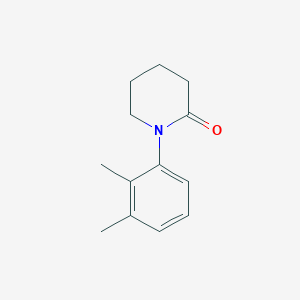![molecular formula C15H21NO3 B13190163 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multicomponent reactions, such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and starts with chiral enantiopure 1,2-amino alcohols and salicylaldehydes . The reaction conditions often include the use of isocyanides and carboxylic acids, which facilitate the formation of the oxazepine ring.
Industrial Production Methods
the principles of multicomponent reactions and one-pot synthesis are likely to be employed due to their efficiency and ability to introduce multiple diversity inputs in a single step .
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as azides or halides .
Aplicaciones Científicas De Investigación
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds share a similar seven-membered ring structure but differ in the position and type of heteroatoms.
Benzodiazepines: These compounds also contain a seven-membered ring but include two nitrogen atoms instead of one oxygen and one nitrogen.
Thiazepines: These compounds have a sulfur atom in place of the oxygen atom found in oxazepines.
Uniqueness
4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific ring structure and the presence of the Boc protecting group.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl 8-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11-5-6-12-10-16(7-8-18-13(12)9-11)14(17)19-15(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Clave InChI |
HNYGOOUWTHVFNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CN(CCO2)C(=O)OC(C)(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)

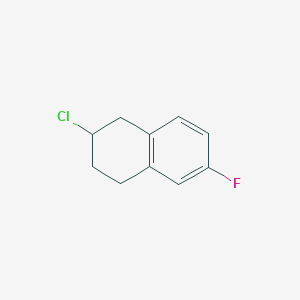

![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
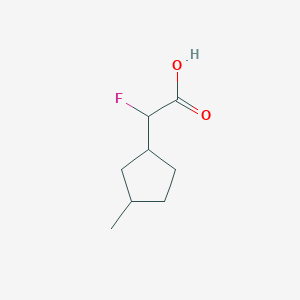
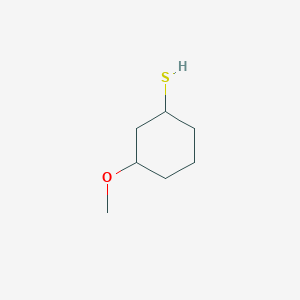
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)
